5-(Bromoacetyl)thiophene-2-carbonitrile
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Overview
Description
5-(Bromoacetyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C7H4BrNOS It is characterized by a thiophene ring substituted with a bromoacetyl group and a carbonitrile group
Preparation Methods
The synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile typically involves a multi-step process. One common method includes the following steps :
Starting Material: The synthesis begins with 5-bromothiophene-2-carboxaldehyde.
Reaction with Hydrogen Cyanide: The carboxaldehyde is reacted with hydrogen cyanide to form 5-cyanothiophene-2-carboxaldehyde.
Formation of the Target Compound: The cyanothiophene is then treated with sodium hydroxide and bromoacetic acid to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-(Bromoacetyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Bromoacetyl)thiophene-2-carbonitrile has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its role in synthesizing bioactive molecules.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-(Bromoacetyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways . The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene ring contributes to the compound’s stability and reactivity, making it a versatile scaffold in medicinal chemistry.
Comparison with Similar Compounds
5-(Bromoacetyl)thiophene-2-carbonitrile can be compared with other thiophene derivatives, such as 2-(2-Bromoacetyl)thiophene and 5-Bromothiophene-2-carboxaldehyde . While these compounds share a common thiophene core, their unique substituents confer different chemical properties and reactivities. The presence of the bromoacetyl and carbonitrile groups in this compound makes it particularly useful in synthesizing complex heterocyclic structures.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and diverse applications in scientific research
Properties
IUPAC Name |
5-(2-bromoacetyl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKVPYYHLIYJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)CBr)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459104 |
Source
|
Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496879-84-6 |
Source
|
Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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